Product packaging for 4H-furo[3,2-c]chromen-4-one(Cat. No.:CAS No. 2290-09-7)

4H-furo[3,2-c]chromen-4-one

Cat. No.: B3008031
CAS No.: 2290-09-7
M. Wt: 186.166
InChI Key: PJSRBPQIBGEFRC-UHFFFAOYSA-N
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Description

4H-furo[3,2-c]chromen-4-one is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and organic synthesis. This tricyclic structure, comprising fused furan and chromen-4-one rings, serves as a core template for developing novel pharmacologically active compounds. Researchers value this compound for its diverse biological profile, which includes investigated properties such as antiviral, anticancer, antifungal, and antimicrobial activities . Its framework is also recognized for anti-inflammatory and antioxidant potential , making it a compelling subject for multi-target therapeutic research, particularly in complex areas like neurodegenerative diseases . The synthetic utility of this compound is equally notable. Recent advances highlight efficient, modular synthetic routes, such as a Yb(OTf)3-catalyzed [3 + 2] annulation of 4-hydroxycoumarins with β-nitroalkenes, providing practical access to diverse functionalized derivatives for structure-activity relationship (SAR) studies . This compound is intended for research and development purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6O3 B3008031 4H-furo[3,2-c]chromen-4-one CAS No. 2290-09-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furo[3,2-c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6O3/c12-11-8-5-6-13-10(8)7-3-1-2-4-9(7)14-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSRBPQIBGEFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CO3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Abundance and Biogenesis of 4h Furo 3,2 C Chromen 4 One Derivatives

Isolation from Plant and Fungal Sources

Derivatives of 4H-furo[3,2-c]chromen-4-one are widespread in the plant kingdom and have also been identified in fungi. nih.govbeilstein-archives.org In plants, they are often found in families such as Apiaceae (carrot family) and Fabaceae (legume family). encyclopedia.pub The core structure, known as a coumestan, is the basis for several well-known phytochemicals. encyclopedia.pub Research over the past few decades has led to the isolation and characterization of numerous, often complex, derivatives. rsc.org

Some notable examples of naturally occurring this compound derivatives and their sources are detailed below.

Compound NameNatural SourceSource Type
Pterophyllin 2Ptelea trifoliataPlant
Pterophyllin 4Ptelea trifoliataPlant
Ferulenol Derivatives (e.g., 18-24)Ferula communis, Ferula feruloides, Ferula caspicaPlant
WedelolactoneEclipta prostrata, Wedelia calendulaceaPlant
CoumestrolMedicago sativa (Alfalfa), Trifolium pratense (Red Clover)Plant
NiveuloneDasyscyphus niveusFungus
Inoscavin APhellinus sp.Fungus
Phelligridin FPhellinus sp.Fungus
Neo-tanshinlactoneTanshen (Salvia miltiorrhiza)Plant
NorpterophyllinNot specifiedPlant
NorisoerlengieafusicolNot specifiedPlant

This table is based on data from sources nih.govconicet.gov.arrsc.orgbeilstein-archives.orgencyclopedia.pubrsc.orgresearchgate.net.

Biogenetic Considerations and Proposed Pathways from Precursors

The biosynthesis of this compound derivatives in nature originates from precursors within the phenylpropanoid pathway. mdpi.com The central starting point for many of these compounds is 4-hydroxycoumarin (B602359). conicet.gov.ar Through various enzymatic reactions, this core structure is modified and cyclized to form the characteristic angular furan (B31954) ring.

Two prominent biogenetic pathways have been proposed:

Pathway via Farnesylated Intermediates: A proposed biogenesis for several complex furo[3,2-c]coumarins isolated from Ferula species starts with ferulenol, which is 3-farnesyl-4-hydroxycoumarin. rsc.org It is suggested that an enzymatic, regioselective epoxidation of the farnesyl side chain occurs. rsc.org The subsequent intramolecular cyclization of the epoxidized intermediate leads to the formation of the tricyclic furo[3,2-c]chromen-4-one skeleton. rsc.org The non-enantioselective nature of some resulting products suggests a ring-opening step during the biogenesis that can lead to racemic mixtures. rsc.org

Pathway for Pterophyllins: The biosynthesis of pterophyllins is also thought to begin with a 4-hydroxycoumarin derivative, specifically 5-methyl-4-hydroxycoumarin. conicet.gov.ar This precursor undergoes prenylation at the C-3 position. conicet.gov.ar A subsequent cascade of metabolic events, including oxidation and cyclization, is believed to convert this prenylated intermediate through a series of metabolites, ultimately yielding mature compounds like pterophyllin 4. conicet.gov.ar

Ecological and Biological Roles of Naturally Occurring Furo[3,2-c]chromen-4-ones

The production of this compound derivatives by plants and fungi is not incidental; these compounds often serve critical ecological roles. A primary function is chemical defense against herbivores, insects, and pathogenic microorganisms. rsc.orgtandfonline.com

Antifungal Activity: A significant body of research points to the role of these compounds in protecting plants against fungal attacks. tandfonline.com For example, pterophyllin 2 and pterophyllin 4, isolated from Ptelea trifoliata, exhibit antifungal activity against phytopathogenic fungi. nih.govconicet.gov.ar This activity suggests their natural purpose is to defend the plant from fungal diseases. nih.gov The progressive maturation of these metabolites in the plant has been linked to an increase in the potency and selectivity of their antifungal effects. nih.govconicet.gov.ar

Insecticidal and Antifeedant Properties: Many members of the furo[3,2-c]coumarin family are known to possess insecticidal and insect antifeedant properties, deterring insects from feeding on the plant. rsc.org

Other Biological Activities: Beyond their defensive roles, naturally occurring furo[3,2-c]chromen-4-ones like norpterophyllin and norisoerlengieafusicol have been noted for their anticoagulant properties. rsc.orgresearchgate.net

These diverse biological activities underscore the importance of the this compound scaffold as a privileged structure in nature, honed by evolution for protective functions. nih.gov

Advanced Synthetic Methodologies for 4h Furo 3,2 C Chromen 4 Ones

Strategies for Constructing the Furo[3,2-c]chromen-4-one Core

The construction of the 4H-furo[3,2-c]chromen-4-one core has been achieved through various elegant synthetic strategies, including cascade reactions, multicomponent approaches, and metal-free routes. These methods often utilize readily available starting materials like 4-hydroxycoumarins and various coupling partners. rsc.orgsemanticscholar.orgnih.gov

Cascade Reactions and Annulation Protocols

Cascade reactions, also known as tandem or domino reactions, offer an efficient pathway to complex molecules in a single operation by forming multiple chemical bonds. Annulation protocols, which involve the formation of a new ring onto a pre-existing one, are particularly prominent in the synthesis of the furo[3,2-c]chromen-4-one system.

A facile and efficient method for the synthesis of 4H-furo[3,2-c]chromen-4-ones involves a formal [3+2] annulation of 4-hydroxycoumarins with β-nitroalkenes catalyzed by a Lewis acid, such as Ytterbium(III) triflate (Yb(OTf)3). rsc.orgrsc.orgresearchgate.net This reaction proceeds through a cascade sequence involving Michael addition, nucleophilic addition, and subsequent elimination. rsc.orgrsc.orgrsc.org The process efficiently constructs the furan (B31954) ring by forming two new carbon-carbon and carbon-oxygen sigma bonds in a single step. rsc.orgnih.gov

The scope of this reaction is broad, tolerating various functional groups on both the 4-hydroxycoumarin (B602359) and the β-nitrostyrene, leading to a diverse range of substituted furo[3,2-c]chromen-4-ones in moderate to good yields. researchgate.net A plausible mechanism suggests that the Lewis acid activates the β-nitrostyrene, facilitating the initial Michael addition of the 4-hydroxycoumarin. This is followed by an intramolecular nucleophilic addition and subsequent dehydration and elimination of hyponitrous acid to yield the final product. rsc.orgnih.gov

In 2007, a one-pot synthesis of a 2-benzyl-3-phenyl-4H-furo[3,2-c]chromen-4-one derivative was reported using 5 mol% of Yb(OTf)3 to catalyze the reaction between 4-hydroxycoumarin and a secondary propargylic alcohol. nih.govencyclopedia.pubconicet.gov.ar Scandium(III) triflate (Sc(OTf)3) has also been utilized in a thiol-dependent reaction of arylglyoxals and 4-hydroxycoumarins to produce 2-phenyl-4H-furo[3,2-c]chromen-4-ones. rsc.org More recently, a regioselective Lewis acid-catalyzed cascade annulation of o-hydroxyphenyl propargylamines with 4-hydroxycoumarins has been established to synthesize 2,3-disubstituted furo[3,2-c]chromen-4-ones. rsc.orgresearchgate.net

Table 1: Examples of Yb(OTf)3-catalyzed synthesis of 4H-furo[3,2-c]chromen-4-ones

4-Hydroxycoumarin Reactantβ-Nitroalkene ReactantProductYield (%)
4-hydroxycoumarinβ-nitrostyrene3-phenyl-4H-furo[3,2-c]chromen-4-one75
6-chloro-4-hydroxycoumarinβ-nitrostyrene8-chloro-3-phenyl-4H-furo[3,2-c]chromen-4-one72
4-hydroxycoumarin1-(2-nitrovinyl)naphthalene3-(naphthalen-1-yl)-4H-furo[3,2-c]chromen-4-one68
4-hydroxy-6-methylcoumarin4-chloro-β-nitrostyrene3-(4-chlorophenyl)-8-methyl-4H-furo[3,2-c]chromen-4-one81

This table is a representation of typical yields and may not reflect specific experimental results.

The synthesis of 4H-furo[3,2-c]chromen-4-ones can be efficiently achieved through a sequential process involving a Michael addition, followed by nucleophilic addition and elimination. acs.orgresearchgate.netnih.gov This strategy is a cornerstone of many synthetic routes to this heterocyclic system.

A prominent example is the reaction of 4-hydroxycoumarin with β-nitroalkenes, which proceeds via a cascade Michael addition/nucleophilic addition/elimination sequence. rsc.orgrsc.orgresearchgate.net The reaction is often catalyzed by a Lewis acid, such as Yb(OTf)3, which facilitates the initial conjugate addition of the 4-hydroxycoumarin to the nitroalkene. rsc.org This is followed by an intramolecular nucleophilic attack and subsequent elimination to furnish the furo[3,2-c]chromen-4-one core. rsc.org

Another variation involves a four-component reaction of substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium (B1175870) acetate (B1210297). acs.orgresearchgate.netnih.gov This process involves a sequential Michael addition, an aza-nucleophilic addition of an imine to the double bond, an intermolecular nucleophilic addition, and finally a dehydration reaction. acs.orgresearchgate.netacs.org

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single pot. nih.govacs.orgresearchgate.net This approach is highly atom-economical and efficient for generating molecular diversity. researchgate.net

One such MCR for synthesizing 2-arylideneamino-3-aryl-4H-furo[3,2-c]chromen-4-ones involves the reaction of substituted nitrostyrenes, aromatic aldehydes, 4-hydroxycoumarins, and ammonium acetate under mild conditions. acs.orgresearchgate.netnih.gov The reaction proceeds through a sequence of a Michael addition, an aza-nucleophilic addition, an intermolecular nucleophilic addition, and a dehydration reaction. acs.orgresearchgate.netacs.org

Another three-component reaction utilizes 4-hydroxycoumarins, aromatic aldehydes, and cyclohexyl isocyanide, often accelerated by microwave irradiation, to produce a range of furo[3,2-c]chromen-4-ones. arabjchem.org Imidazole has also been employed as a catalyst in a green, water-mediated one-pot three-component reaction of 4-hydroxycoumarin, aldehydes, and 2-bromoacetophenone (B140003) to synthesize functionalized trans-2,3-dihydrofuro[3,2-c]coumarins in excellent yields. acs.org

Table 2: Examples of Multicomponent Reactions for this compound Synthesis

Reactant 1Reactant 2Reactant 3Reactant 4Product Type
Substituted nitrostyreneAromatic aldehyde4-HydroxycoumarinAmmonium acetate2-Arylideneamino-3-aryl-4H-furo[3,2-c]chromen-4-one
4-HydroxycoumarinAromatic aldehydeCyclohexyl isocyanide-N-Cyclohexyl-3-aryl-4H-furo[3,2-c]chromen-4-one-2-carboxamide
4-HydroxycoumarinAldehyde2-Bromoacetophenone-trans-2,3-Dihydrofuro[3,2-c]coumarins

This table provides a general overview of reactant types and the resulting product scaffolds.

Transition Metal-Free Synthetic Routes

The development of transition-metal-free synthetic methods is a significant goal in green chemistry, avoiding the cost and potential toxicity associated with metal catalysts. Several metal-free approaches have been successfully developed for the synthesis of 4H-furo[3,2-c]chromen-4-ones.

An iodine-promoted one-pot cyclization between 4-hydroxycoumarins and acetophenones in the presence of ammonium acetate provides a transition-metal-free route to 4H-furo[3,2-c]chromen-4-ones. nih.govsemanticscholar.org This transformation proceeds spontaneously at elevated temperatures. semanticscholar.org Another metal-free approach involves the condensation of two equivalents of 4-hydroxycoumarin with arylglyoxals in boiling formic acid. researchgate.net

Furthermore, a metal-free, one-pot cyclization/oxidation cascade has been developed for the regioselective synthesis of furo[3,2-c]coumarins from 3-alkynyl chromones, using water as a nucleophile. nih.gov Phenyliodine(III) diacetate (PIDA), a hypervalent iodine reagent, has been used to mediate the chemo- and regioselective [3+2] heteroannulation of β-ketothioamides with 4-hydroxycoumarins at room temperature, affording furo[3,2-c]chromen-4-ones in high yields. rsc.org

Oxidative Radical Cyclization Methods

Oxidative radical cyclization offers a powerful method for the formation of carbon-carbon bonds and the construction of heterocyclic rings. clockss.org This approach has been successfully applied to the synthesis of 2,3-dihydro-4H-furo[3,2-c]chromen-4-ones.

The oxidative radical cyclization of 4-hydroxy-2H-chromen-2-one with aryl-substituted alkenes, in the presence of an oxidant like ceric ammonium nitrate (B79036) (CAN), produces 2,3-dihydro-4H-furo[3,2-c]chromen-4-ones with substituents at the 2-position in a regioselective manner. clockss.orgresearchgate.net The proposed mechanism involves the formation of a radical species from 4-hydroxy-2H-chromen-2-one, which then reacts with the alkene. The resulting benzylic radical intermediate is further oxidized to a cationic intermediate, which undergoes intramolecular cyclization to yield the final product. clockss.org

Similarly, manganese(III) acetate can be used to mediate the radical cyclization of 4-hydroxycoumarin with electron-rich alkenes to afford 2,3-dihydro-4H-furo[3,2-c]chromen-4-ones. tandfonline.comresearchgate.nettandfonline.com

Photochemical Synthesis Routes

Photochemical reactions offer a unique approach to the synthesis and modification of complex molecular architectures. In the context of 4H-furo[3,2-c]chromen-4-ones, photochemical strategies often involve the cyclization of appropriately substituted precursors.

One notable method involves the photocyclization of 2,3-disubstituted 4H-furo[3,2-c]pyran-4-ones. This process proceeds through the photocyclization of a hexatriene system within the starting material, followed by an aromatization step involving the elimination of a water molecule to form the final benzene (B151609) ring of the chromenone system. researchgate.net

Another relevant photochemical approach begins with the [2+2] photocycloaddition of 4-hydroxycoumarin to various alkenes. The resulting cyclobutane (B1203170) adducts can then undergo further transformations, such as a β-scission of derived cyclobutanoxyl radicals, to ultimately yield furocoumarin and furochromone structures. acs.org Furthermore, visible-light-promoted photoredox catalysis has been successfully employed for the construction of the furo[3,2-c]coumarin framework. This method utilizes the coupling of 3-bromo-4-hydroxycoumarins with commercially available alkynes at room temperature, providing good chemical yields for a range of furocoumarin derivatives. rsc.org

The photolysis of related 3-hydroxy-4H-chromen-4-one derivatives bearing furan or thiophene (B33073) rings at the 2-position can also lead to complex dimeric photoproducts and rearranged indandione derivatives, highlighting the diverse reactivity of these scaffolds under photochemical conditions. rsc.org

Copper-Catalyzed Heteroannulation Reactions

Copper catalysis has emerged as a powerful and versatile tool in the synthesis of heterocyclic compounds, including 4H-furo[3,2-c]chromen-4-ones. These methods are often favored due to the low cost and toxicity of copper catalysts compared to other transition metals. researchgate.net

A prominent copper-catalyzed strategy involves the cyclization of 3-(alk-1-ynyl)-4H-chromen-4-ones. In one approach, copper(II) chloride (CuCl2) acts as both a cyclization promoter and an oxidant to convert the alkynyl chromone (B188151) into the corresponding furo[3,2-c]coumarin. mdpi.comrsc.org The reaction can also proceed with a catalytic amount of copper(I) chloride (CuCl) under an oxygen atmosphere, which serves as the oxidant. mdpi.comconicet.gov.ar Subsequent modifications of this reaction have led to the synthesis of 3-chloro-2-phenyl-4H-furo[3,2-c]chromen-4-one by using an excess of CuCl2. researchgate.netencyclopedia.pub

Another efficient method is the copper-catalyzed tandem reaction between 4-hydroxy-2H-chromen-2-one and propargyl carbonates. This reaction proceeds rapidly at ambient temperature and is scalable, involving the formation of a copper-allenylidene complex and a subsequent intramolecular Claisen-type rearrangement to furnish the furo[3,2-c]coumarin skeleton in good to excellent yields. acs.org

The intramolecular hydroalkoxylation of 4-hydroxy-3-(phenylethynyl)coumarin can be effectively catalyzed by copper(I) iodide (CuI), leading to the formation of the corresponding furocoumarin in high yield. mdpi.comencyclopedia.pubacs.org This reaction was discovered during mechanistic studies of a one-pot sequential palladium/copper-catalyzed alkynylation and cyclization. mdpi.comencyclopedia.pub

Furthermore, copper(II) bromide (CuBr2) has been utilized to catalyze the reaction of two equivalents of 4-hydroxycoumarin with an aldehyde. encyclopedia.pubrsc.org This process involves an intramolecular decarboxylative functionalization to form a key α-bromo carbonyl intermediate, which then cyclizes to afford the furo[3,2-c]coumarin derivatives. rsc.org A microwave-promoted, copper-catalyzed cascade reaction of 4-hydroxycoumarins and terminal propargyl acetates also provides access to 2-methylfuro[3,2-c]coumarins. sorbonne-universite.fr

The following table summarizes key copper-catalyzed methods for the synthesis of 4H-furo[3,2-c]chromen-4-ones.

Starting MaterialsCatalystReagents/ConditionsProduct TypeYield RangeRef.
3-(Alk-1-ynyl)-4H-chromen-4-onesCuCl2MeSO3H, H2O, DMF, 90 °C2-Substituted furo[3,2-c]coumarins37-89% mdpi.com
3-(Alk-1-ynyl)-4H-chromen-4-onesCuCl (20 mol%)H2O, DMF, 90 °C, Air (O2)2-Substituted furo[3,2-c]coumarins45-81% mdpi.com
4-Hydroxy-2H-chromen-2-one, Propargyl carbonatesCu(II)Ambient temperatureFuro[3,2-c]coumarin derivatives62-92% acs.org
4-Hydroxy-3-(phenylethynyl)coumarinCuI (15 mol%)THF, reflux, then K2CO3/H2OFuro[3,2-c]coumarin91% mdpi.com
4-Hydroxycoumarin, AldehydesCuBr2 (cat.)Pyridine, Acetonitrile, reflux, O23-Aryl-2-(2-hydroxybenzoyl)-furo[3,2-c]chromen-4-onesGood to Excellent rsc.org
4-Hydroxycoumarins, Terminal propargyl acetatesCuBr (5 mol%)DIPEA, DCE, Microwave, 100 °C2-Methylfuro[3,2-c]coumarinsup to 82% sorbonne-universite.fr

Regioselective Synthesis of Substituted 4H-Furo[3,2-c]chromen-4-ones

The control of regioselectivity is crucial for the synthesis of specifically substituted furo[3,2-c]chromen-4-ones, which is essential for structure-activity relationship studies. Several methodologies have been developed to achieve high regioselectivity.

One effective strategy involves a one-pot cascade addition-cycloisomerization of 3-diazochroman-4-one with phenylacetylene. The choice of catalyst dictates the regiochemical outcome. Using boron trifluoride etherate (BF3·Et2O) as the catalyst exclusively yields 2-substituted 4H-furo[3,2-c]chromenes. In contrast, employing copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)2) as the catalyst results in the formation of 3-substituted 4H-furo[3,2-c]chromene with high regioselectivity (98:2) and in excellent yield (95%). acs.org

Another approach is the FeCl3/ZnI2-catalyzed intermolecular coupling between enols (derived from 4-hydroxycoumarin) and alkynes. This method provides good to very good yields of the furan derivatives with high regioselectivity. nih.govdntb.gov.ua A proposed radical-type mechanism suggests the formation of a carbon-centered radical on the coumarin (B35378), which then reacts with a zinc-activated alkyne. nih.gov

A metal-free, PIDA (phenyliodine(III) diacetate)-promoted [3+2] heteroannulation of 4-hydroxycoumarins with β-ketothioamides also demonstrates excellent chemo- and regioselectivity. This reaction proceeds rapidly at room temperature, providing good yields of the desired furo[3,2-c]chromen-4-ones. The mechanism is believed to involve activation of the β-carbon of the 4-hydroxycoumarin by PIDA, followed by a nucleophilic addition/intramolecular cyclization/dethiohydration cascade. rsc.org

Furthermore, a Yb(OTf)3-catalyzed formal [3+2] annulation of 4-hydroxycoumarins with β-nitroalkenes has been described as a practical and efficient method for the regioselective synthesis of functionalized furo[3,2-c]chromen-4-ones. nih.govresearchgate.net This reaction proceeds through a cascade of Michael addition, nucleophilic addition, and elimination. nih.gov

The table below highlights some regioselective synthetic methods.

Starting MaterialsCatalyst/PromoterKey FeaturesProductRegioselectivityYieldRef.
3-Diazochroman-4-one, PhenylacetyleneBF3·Et2OOne-pot cascade2-Substituted Furo[3,2-c]chromeneExclusive70% acs.org
3-Diazochroman-4-one, PhenylacetyleneCu(OTf)2One-pot cascade3-Substituted Furo[3,2-c]chromene98:295% acs.org
4-Hydroxycoumarin, Terminal AlkynesFeCl3/ZnI2Aerobic, intermolecular coupling2-Substituted Furo[3,2-c]coumarinsRegioselective59-80% nih.gov
4-Hydroxycoumarins, β-KetothioamidesPIDAMetal-free, room temp, 10 minsFuro[3,2-c]chromen-4-onesExclusiveGood rsc.org
4-Hydroxycoumarins, β-NitroalkenesYb(OTf)3Lewis acid-catalyzed [3+2] annulationFunctionalized Furo[3,2-c]chromen-4-onesRegioselectiveGood nih.gov

Chemical Transformations and Derivatization Strategies

Once the this compound core is synthesized, further chemical transformations and derivatizations can be performed to generate a library of analogues for various applications.

A notable transformation is the Bu3P-mediated cyclization of 3-cinnamoyl-4-hydroxy-2H-chromen-2-ones with acyl chlorides. This reaction produces highly functionalized furo[3,2-c]coumarins that bear a phosphorus ylide moiety. These ylide-containing products can be further reacted with carbonyl electrophiles under basic conditions to synthesize alkenyl-substituted furo[3,2-c]coumarins. nih.gov

Multi-component reactions (MCRs) offer an efficient pathway to complex derivatives. An efficient four-component reaction of substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate under mild conditions yields 2-arylideneamino-3-aryl-4H-furo[3,2-c]chromen-4-ones. This reaction proceeds through a sequence of a Michael addition, an aza-nucleophilic addition, an intermolecular nucleophilic addition, and a dehydration reaction. acs.orgnih.gov

The core structure can also be built up through multi-component reactions that directly install diverse substituents. A one-pot, three-component approach involving aryl/hetryl aldehydes, substituted phenacyl bromides, and 4-hydroxycoumarin using N,N-diisopropylethylammonium acetate (DIPEAc) as a promoting medium provides access to diversely substituted dihydrofuro[3,2-c]coumarins. rsc.org

Structure Activity Relationship Sar Investigations of 4h Furo 3,2 C Chromen 4 One Analogs

Correlation Between Substituent Patterns and Biological Profiles

Investigations into the SAR of 4H-furo[3,2-c]chromen-4-one analogs have primarily focused on their anticancer properties. Research has demonstrated that the introduction of various aroyl and styryl moieties at the C2 and C3 positions of the furo[3,2-c]chromen-4-one core significantly impacts cytotoxic activity against different human cancer cell lines.

A systematic study of a series of synthesized 2,3-disubstituted furo[3,2-c]chromen-4-one derivatives revealed distinct patterns of activity. The nature of the substituent on the phenyl rings attached to the core structure plays a pivotal role. For instance, compounds featuring a styryl group at the C2 position and an aroyl group at the C3 position have been evaluated for their growth inhibition potential. beilstein-archives.org

Key findings from these studies indicate that:

Electron-donating and electron-withdrawing groups: The presence of methoxy (-OCH₃) groups on the phenyl rings often correlates with enhanced cytotoxicity. For example, compound 9d , which has methoxy substituents on both the styryl and aroyl moieties, showed potent activity against prostate (PC-3) and breast (MCF-7) cancer cell lines with IC₅₀ values of 3.8 µM and 2.8 µM, respectively. beilstein-archives.org

Halogen substituents: The introduction of halogens like chlorine (-Cl) can also modulate activity. Compound 9f , which contains chloro-substituted phenyl groups, exhibited significant growth inhibition across multiple cell lines, including 100% inhibition against the colon cancer line HCT-116 at a 50 µM concentration. beilstein-archives.org

The anticancer activity of selected 2,3-disubstituted this compound analogs is summarized in the tables below.

Table 1: Percent Growth Inhibition of this compound Analogs at 50 µM Concentration
CompoundSubstituent R¹ (at C2)Substituent R² (at C3)A549 (Lung)PC-3 (Prostate)HCT-116 (Colon)SW620 (Colon)HT-29 (Colon)MCF-7 (Breast)
9a -CH=CH-C₆H₅-CO-C₆H₅656872556175
9b -CH=CH-(p-OCH₃)C₆H₄-CO-(p-OCH₃)C₆H₄858891788294
9d -CH=CH-(p-OCH₃)C₆H₄-CO-(p-Cl)C₆H₄929598858999
9f -CH=CH-(p-Cl)C₆H₄-CO-(p-Cl)C₆H₄95971009094100

Data sourced from a study on highly oxygenated furo[3,2-c]chromen-4-ones. beilstein-archives.org

Table 2: IC₅₀ Values (µM) for Potent this compound Analogs
CompoundA549 (Lung)PC-3 (Prostate)HCT-116 (Colon)MCF-7 (Breast)
9b 15.612.410.18.5
9d 5.23.84.12.8
9f 4.53.13.52.5

IC₅₀ is the concentration of a drug that gives half-maximal response. Data reflects compounds showing >75% growth inhibition at 50 µM. Data sourced from a study on highly oxygenated furo[3,2-c]chromen-4-ones. beilstein-archives.org

Influence of Stereochemistry and Conformational Aspects on Bioactivity

The core this compound heterocyclic system is an essentially planar, aromatic structure. researchgate.net Consequently, stereochemistry in the traditional sense (e.g., R/S configurations at chiral centers within the core) is not a factor for the parent scaffold. However, the conformational orientation of substituents, particularly at the C2 and C3 positions, is a critical determinant of biological activity.

When bulky groups, such as phenyl or other aryl rings, are attached to the furo[3,2-c]chromen-4-one core, steric hindrance prevents them from being coplanar with the heterocyclic system. X-ray crystallography studies of 3-phenyl-4H-furo[3,2-c]chromen-4-one have shown that the tricyclic furocoumarin fragment is perfectly planar, but the C3-phenyl substituent is twisted out of this plane, forming a significant dihedral angle of 39.52°. researchgate.net

This torsional angle is crucial for several reasons:

Receptor Binding: The specific three-dimensional shape of the molecule, dictated by the conformation of its substituents, governs how it fits into the binding pocket of a target protein or enzyme. A specific dihedral angle may be optimal for achieving key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the active site.

Potential for Atropisomerism: While not yet extensively reported for this specific class, the restricted rotation around the single bond connecting the heterocyclic core to a bulky aryl substituent could potentially lead to atropisomers (conformational isomers that are stable enough to be isolated). If this were the case, different atropisomers could exhibit distinct biological activities.

In contrast, the reduced (dihydro) forms of this scaffold, such as 2,3-dihydrofuro[3,2-c]coumarins, possess chiral centers at the C2 and C3 positions, making stereochemistry a key factor in their bioactivity. beilstein-archives.org However, for the fully aromatic this compound analogs, it is the conformational freedom and preferred orientation of substituents that represent the most significant "stereochemical" aspect influencing their biological profile.

Design Principles for Modulating Biological Efficacy

Based on existing SAR data and general principles of medicinal chemistry, several design strategies can be proposed to modulate the biological efficacy of this compound analogs. These principles aim to guide the synthesis of new derivatives with improved potency and selectivity.

Systematic Substitution on Aryl Rings: The data clearly indicate that substituents on aryl rings at the C2 and C3 positions are key modulators of anticancer activity. beilstein-archives.org A primary design principle is the systematic exploration of both electron-donating (e.g., -OCH₃, -CH₃) and electron-withdrawing (e.g., -Cl, -F, -CF₃) groups at the ortho, meta, and para positions of these rings. This allows for fine-tuning of electronic properties and steric bulk to optimize interactions with the biological target. The high activity of compounds with para-methoxy and para-chloro substituents suggests these are favorable positions for modification. beilstein-archives.org

Bioisosteric Replacement: To explore a wider chemical space while maintaining key binding interactions, bioisosteric replacement can be employed. For example, a phenyl ring could be replaced with other aromatic systems like thiophene (B33073), pyridine, or furan (B31954). This can alter the molecule's hydrogen bonding capacity, polarity, and metabolic stability, potentially leading to improved activity or a different biological profile.

Introduction of Hydrogen Bond Donors/Acceptors: Many enzyme inhibitors interact with their targets via hydrogen bonds. A key strategy involves incorporating functional groups capable of acting as hydrogen bond donors (e.g., -OH, -NH₂) or acceptors (e.g., -C=O, -NO₂) at strategic positions, guided by the SAR. For instance, demethylating a methoxy group to a hydroxyl group could introduce a hydrogen bond donor and significantly alter activity.

Computational Modeling and Docking: Modern drug design heavily relies on computational tools.

Pharmacophore Modeling: This technique can be used to identify the essential three-dimensional arrangement of chemical features (e.g., aromatic rings, hydrogen bond acceptors) required for biological activity. A pharmacophore model can be built based on a set of active this compound analogs and then used as a 3D query to screen virtual libraries for new, structurally diverse compounds that fit the model. researchgate.net

Molecular Docking: If the structure of the biological target is known, molecular docking simulations can predict the binding mode and affinity of designed analogs within the target's active site. nih.gov This allows for the rational design of modifications that enhance binding interactions. For example, docking could reveal an empty hydrophobic pocket in the receptor, suggesting that adding a lipophilic group to the ligand at the corresponding position could increase potency.

By combining these rational design principles, researchers can move beyond random screening and systematically optimize the this compound scaffold to develop novel candidates with enhanced therapeutic potential.

In Vitro and Preclinical Biological Activity of 4h Furo 3,2 C Chromen 4 Ones

Anticancer and Antiproliferative Potentials

Derivatives of the 4H-furo[3,2-c]chromen-4-one scaffold have demonstrated notable potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects across a range of human cancer cell lines.

Inhibition of Cancer Cell Lines (e.g., MCF-7, HCT-15, SK-BR-3, A549, HL-60, SW480, PC-3)

The cytotoxic activity of this compound derivatives has been evaluated against a panel of human cancer cell lines, revealing significant inhibitory effects. For instance, certain synthetic derivatives have shown promising activity against the HCT-15 colon cancer cell line. The antiproliferative effects are not limited to colon cancer. Studies have documented the activity of these compounds against lung carcinoma (A549), promyelocytic leukemia (HL-60), and additional colon carcinoma lines (SW480). Current time information in Oskarshamn, SE.

In the context of breast cancer, derivatives have been tested against the MCF-7 cell line. Similarly, significant growth inhibition has been observed in prostate cancer cells (PC-3). While direct studies on the SK-BR-3 breast cancer cell line are limited for this specific scaffold, related compounds such as 6-phenyl-4H-furo[3,2-c]pyran-4-one have shown potent growth inhibition, suggesting a broader potential for this class of fused heterocyclic systems.

Compound TypeCell LineCancer TypeObserved Activity
This compound DerivativeHCT-15Colon CancerNoteworthy cell growth inhibition
This compound DerivativePC-3Prostate CancerSignificant growth inhibition
This compound DerivativeMCF-7Breast CancerSignificant growth inhibition
This compound DerivativeA549Lung CarcinomaCytotoxicity observed
This compound DerivativeHL-60Promyelocytic LeukemiaCytotoxicity observed
This compound DerivativeSW480Colon CarcinomaCytotoxicity observed

Investigations into DNA Binding Affinity

One of the mechanisms potentially underlying the anticancer effects of this class of compounds is their interaction with DNA. Research has been conducted to evaluate the DNA binding affinity of this compound derivatives. A study on 2,3-dimethyl-4H-furo[3,2-c]coumarin assessed its affinity for DNA, comparing it with the known DNA-interacting agent 8-methoxypsoralen. nih.gov Such interactions can interfere with DNA replication and transcription processes, ultimately leading to the inhibition of cancer cell proliferation.

Preclinical Radiotracer Uptake Studies (e.g., in animal models)

The potential of this compound derivatives extends to diagnostic applications, particularly in tumor imaging. A preclinical study focused on a radioiodinated derivative, 125I-labeled 2,3-dimethyl-4H-furo[3,2-c]coumarin, to assess its biodistribution and tumor uptake in solid tumor-bearing mice. nih.gov

The investigation revealed that the radiolabeled compound exhibited significant localization in the tumor. The uptake in the tumor-bearing leg was rapid and sustained, reaching over 5% of the total injected activity at 1 hour and 4 hours post-injection. nih.gov At its peak, the tumor uptake reached 7.8% per gram of tissue. nih.gov This preferential accumulation in tumor tissue highlights the potential of using radioiodinated this compound derivatives as imaging agents for the early diagnosis and localization of solid tumors. nih.gov

Antimicrobial Efficacy

Furocoumarins, including the this compound family, are recognized for their broad-spectrum antimicrobial properties. researchgate.net Derivatives have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic bacteria and fungi.

Antibacterial Activities against Gram-Positive and Gram-Negative Strains

The 4H-chromen-4-one core structure is integral to many compounds with antibacterial activity. mdpi.com Derivatives of this compound have been shown to be effective against both Gram-positive and Gram-negative bacteria. Studies on related chromen-4-one derivatives have demonstrated high potency against Gram-positive bacteria such as Bacillus subtilis and Micrococcus luteus, with reported Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/ml. nih.gov The antibacterial spectrum often includes activity against clinically relevant species like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net

Compound ClassBacterial TypeExample StrainActivity
Chromen-4-one DerivativeGram-PositiveBacillus subtilisPotent Inhibition (MIC: 0.25 µg/ml) nih.gov
Chromen-4-one DerivativeGram-PositiveMicrococcus luteusPotent Inhibition (MBC: 0.5 µg/ml) nih.gov
Coumarin (B35378) DerivativeGram-PositiveStaphylococcus aureusSignificant MIC and MBC values reported researchgate.net
Coumarin DerivativeGram-NegativeEscherichia coliSignificant MIC and MBC values reported researchgate.net

Antifungal Activities against Phytopathogenic Fungi (e.g., Fusarium oxysporum, Botrytis fabae)

Derivatives of this compound have also been investigated for their efficacy against plant-pathogenic fungi, which are responsible for significant crop losses worldwide.

Fusarium oxysporum : This soil-borne fungus causes Fusarium wilt, a devastating vascular disease in a multitude of crops. nih.gov Various natural and synthetic compounds containing coumarin and furan (B31954) moieties have demonstrated antifungal activity against F. oxysporum. nih.govnih.gov The inhibitory action targets critical fungal processes, such as mycelial growth and conidial (spore) susceptibility, suggesting these compounds could serve as leads for developing new biorational fungicides. nih.gov

Botrytis fabae : This pathogen is the causal agent of chocolate spot disease in faba beans. Plant extracts containing furanocoumarins have been shown to possess antifungal properties against related fungi like Fusarium and Stemphylium. mdpi.com In vitro studies using extracts containing such compounds have demonstrated a potent fungicidal effect, achieving complete inhibition of the mycelial growth of Botrytis fabae. mdpi.com This highlights the potential of using this compound based compounds in agricultural applications to protect crops from fungal diseases.

Enzyme Modulation and Inhibition

Derivatives of the this compound skeleton have been identified as potent modulators of several key enzymes. Their inhibitory activities span a range of therapeutic areas, including coagulation, inflammation, and neurodegenerative diseases. nih.govbeilstein-archives.org

Anticoagulant Properties

Certain compounds featuring the furo[3,2-c]chromen-4-one core have demonstrated notable anticoagulant properties. nih.govbeilstein-archives.org This activity is a recognized characteristic of some coumarin-based structures. For instance, natural products such as norpterophyllin and norisoerlengieafusicol, which contain this specific isomeric scaffold, have been identified for their anticoagulant effects. nih.gov The mechanism of action for related coumarin derivatives often involves the inhibition of Vitamin K epoxide reductase complex subunit 1 (VKORC1), an enzyme crucial for the blood clotting cascade. nih.gov

Phospholipase Inhibition

Phospholipases are enzymes that hydrolyze phospholipids into fatty acids and other lipophilic substances, playing key roles in cellular signaling and inflammation. nih.gov Inhibition of these enzymes is a target for anti-inflammatory therapies. The furo[3,2-c]chromen-4-one isomer is present in compounds that show potent phospholipase inhibitory activity. nih.gov A prominent example is neo-tanshinlactone, a naturally occurring compound that is recognized as a potent inhibitor of phospholipase. nih.gov

Cholinesterase (AChE, BChE) Inhibition

Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for the symptomatic treatment of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain. nih.gov A series of furochromone derivatives has been evaluated for their potential to inhibit these enzymes. nih.gov Specifically, hydrazone derivatives of a related 5-oxo-5H-furo[3,2-h]chromen-5-one scaffold have shown significant inhibitory activity against both AChE and BChE. nih.gov Kinetic and molecular docking studies on select compounds revealed interactions with key residues within the enzyme active sites. nih.gov

CompoundTarget EnzymeIC₅₀ (µM)Inhibition Type
3b (2-(3-fluorophenyl)-6-[(4-trifluoromethylphenyl)hydrazonomethyl]furo[3,2-h]chromen-5-one)AChE1.83Mixed
BChE1.35Mixed
3e (2-(4-chlorophenyl)-6-[(4-trifluoromethylphenyl)hydrazonomethyl]furo[3,2-h]chromen-5-one)AChE2.11Mixed
BChE1.05Mixed

Data sourced from a study on 5-oxo-5H-furo[3,2-h]chromen-5-one derivatives, a regioisomer of the title compound. nih.gov

β-Secretase Inhibition

β-Secretase (BACE-1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. nih.govmdpi.com Inhibition of BACE-1 is therefore a major therapeutic target for disease modification. mpi-cbg.de The flavonoid scaffold derived from 4-oxo-4H-chromene has been selected in the design of multi-target agents for its BACE-1 inhibitory activity. drugbank.com Studies on furochromone derivatives have shown that certain compounds can act as dual inhibitors of both cholinesterases and BACE-1. nih.gov For example, compounds 3b and 3e from a series of 5-oxo-5H-furo[3,2-h]chromen-5-one hydrazones demonstrated inhibitory activity against BACE-1. nih.gov

CompoundTarget Enzyme% Inhibition @ 20 µM
3b (2-(3-fluorophenyl)-6-[(4-trifluoromethylphenyl)hydrazonomethyl]furo[3,2-h]chromen-5-one)BACE-142.4
3e (2-(4-chlorophenyl)-6-[(4-trifluoromethylphenyl)hydrazonomethyl]furo[3,2-h]chromen-5-one)BACE-140.8

Data sourced from a study on 5-oxo-5H-furo[3,2-h]chromen-5-one derivatives, a regioisomer of the title compound. nih.gov

Cyclooxygenase-2 (COX-2) and Lipoxygenase (LOX-5, LOX-15) Inhibition

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory pathway, responsible for the production of prostaglandins and leukotrienes, respectively. nih.gov Chromone-based compounds have been investigated as anti-inflammatory agents due to their ability to inhibit these enzymes. nih.gov Furochromone derivatives have been specifically evaluated for their inhibitory effects on COX-2, LOX-5, and LOX-15. nih.gov Within a series of hydrazone derivatives, compounds substituted at the C-2 position of the furan ring with 4-chlorophenyl, 4-methoxyphenyl, or cyclohex-1-en-1-yl groups showed significant COX-2 inhibition. nih.gov The most active compounds were also tested against human LOX-5 and LOX-15. nih.gov

CompoundTarget EnzymeIC₅₀ (µM)
3e (2-(4-chlorophenyl)-6-[(4-trifluoromethylphenyl)hydrazonomethyl]furo[3,2-h]chromen-5-one)COX-210.4
3f (2-(4-methoxyphenyl)-6-[(4-trifluoromethylphenyl)hydrazonomethyl]furo[3,2-h]chromen-5-one)COX-214.7
3i (2-(cyclohex-1-en-1-yl)-6-[(4-trifluoromethylphenyl)hydrazonomethyl]furo[3,2-h]chromen-5-one)COX-213.6

Data sourced from a study on 5-oxo-5H-furo[3,2-h]chromen-5-one derivatives, a regioisomer of the title compound. nih.gov

Na+ and K+-ATPase Inhibitory Activities

The Na+/K+-ATPase is a transmembrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, a process vital for cellular function, particularly in nerve cells. researchgate.net Furan-fused chromen-4-ones have been noted among various scaffolds for their potential Na+ and K+-ATPase inhibitory activities. nih.gov This suggests that the furo[3,2-c]chromen-4-one framework may serve as a basis for developing modulators of this critical ion pump. nih.gov

HIV Protease Inhibition

The human immunodeficiency virus type 1 (HIV-1) protease is a critical enzyme for viral replication, cleaving precursor polyproteins to yield functional viral proteins. nih.gov Inhibition of this enzyme leads to the production of noninfectious virions, making it a key target for antiretroviral therapy. nih.govnih.gov Derivatives of the closely related 4-hydroxycoumarin (B602359) and pyran-2-one scaffolds have demonstrated notable inhibitory activity against HIV-1 protease.

Kinetic analyses have shown that these nonpeptidic compounds can act as competitive inhibitors of the enzyme. nih.gov For example, 4-hydroxy-3-(3-phenoxypropyl)-1-benzopyran-2-one and 4-hydroxy-6-phenyl-3-(phenylthio)pyran-2-one were found to be reversible, fast-binding competitive inhibitors with Ki values in the low micromolar range. nih.gov Studies on structural analogs indicate that the pyran-2-one group, a 4-hydroxyl group, and substitution at the 3-position are crucial for inhibitory activity. nih.gov Another study on 4-hydroxycoumarin derivatives identified a compound that showed 76-78% inhibition of virus infectivity with an IC50 of 0.01 nM. nih.gov Molecular docking studies suggest that the pyran oxygen, lactone carbonyl oxygen, and hydroxyl groups are significant for forming hydrogen bonds within the active site of HIV-1 protease. nih.gov

Table 1: Inhibitory Activity of Coumarin and Pyranone Derivatives Against HIV-1 Protease

Compound Inhibition Type Ki (µM) IC50 (nM) Reference
4-hydroxy-3-(3-phenoxypropyl)-1-benzopyran-2-one Competitive 1.0 - nih.gov
4-hydroxy-6-phenyl-3-(phenylthio)pyran-2-one Competitive 1.1 - nih.gov
A 4-hydroxycoumarin derivative (Compound 7) - - 0.01 nih.gov

Other Investigated Biological Phenomena

Derivatives of furo[3,2-c]chromen-4-one and related chromone (B188151) structures have been evaluated for their antioxidant potential through various in vitro assays. nih.govnih.gov These compounds often exhibit inhibitory effects by scavenging free radicals or preventing the oxidation of metal ions. nih.gov The antioxidant capacity is commonly assessed using the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assay, where the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured spectrophotometrically. nih.gov

Studies on series of 4-hydroxycoumarin derivatives have demonstrated significant radical scavenging activity. nih.gov For instance, certain derivatives showed higher potential in the first 24 hours of testing compared to the standard antioxidant Butylated hydroxytoluene (BHT). nih.gov Similarly, some 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde precursors were found to exhibit stronger antioxidant effects than their corresponding hydrazone derivatives, with IC50 values in the DPPH assay ranging from 7.5 to 29.2 µM. nih.gov

Table 2: DPPH Radical Scavenging Activity of Selected Chromene Derivatives

Compound Class/Derivative IC50 (µM) Reference
5-oxo-5H-furo[3,2-g]chromene-6-carbaldehydes (2a-i) 7.5 - 29.2 nih.gov
Hydrazone derivatives of furo[3,2-g]chromenes (3a-i) 16.3 - 32.5 nih.gov
Ascorbic Acid (Standard) 4.6 nih.gov

Chronic inflammation is a key feature in multiple human disorders, and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) are important targets for anti-inflammatory drugs. nih.gov Chromone-based compounds have been investigated for their anti-inflammatory potential due to their ability to target these enzymes. nih.gov

A study on novel 2-phenyl-4H-chromen-4-one derivatives found that a lead compound could suppress lipopolysaccharide (LPS)-induced inflammation. researchgate.net The mechanism of action involved the inhibition of the Toll-Like Receptor 4 (TLR4)/MAPK signaling pathway, which led to the downregulation of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) expression. researchgate.net Other research on furochromone derivatives showed moderate inhibitory activity against COX-2 and lipoxygenases (LOX-5 and LOX-15), further establishing the anti-inflammatory potential of this scaffold. nih.gov

Furanocoumarins, the broader class to which 4H-furo[3,2-c]chromen-4-ones belong, are naturally occurring plant secondary metabolites that often serve as a defense mechanism against insects and other herbivores. wikipedia.orgresearchgate.net Many of these compounds are toxic or deterrent to insects, exhibiting insecticidal and anti-feedant properties. wikipedia.org

Research has shown that various furanocoumarins can deter feeding by larvae of insect species like Spodoptera littoralis and Heliothis virescens. nih.gov The activity is often modulated by the specific functional groups attached to the core structure. bohrium.com For example, psoralen derivatives, which are linear furanocoumarins, have been identified as insect anti-feedant agents. nih.govresearchgate.net While specific data for this compound itself is limited in this context, the well-documented insecticidal and antifeedant properties of the furanocoumarin class strongly suggest this potential. wikipedia.orgnih.gov These compounds can act as light-activated insecticides, which have a low risk of resistance and are generally more environmentally friendly than traditional synthetic pesticides. nih.gov

A defining characteristic of many furanocoumarins is their phototoxicity, the ability to induce a toxic reaction when exposed to ultraviolet (UV) light. nih.govwikipedia.org This property is responsible for the phytophotodermatitis caused by certain plants. wikipedia.org The mechanism of phototoxicity involves the absorption of UVA radiation (320-400 nm), which excites the furanocoumarin molecule to a higher energy state. epa.gov This excited molecule can then react with biological macromolecules, primarily DNA, leading to cellular damage. nih.govwikipedia.org

The angular furocoumarin angelicin (an isomer of the parent furo[3,2-c]chromen-4-one structure) is known to be phototoxic. nih.govwikipedia.org Upon UVA irradiation, it enhances the skin's sensitivity, which can result in erythema and blistering. wikipedia.org Studies comparing the potency of different furanocoumarins have established a relative order of activity, with angelicin being less potent than linear furocoumarins like bergapten but still exhibiting a distinct phototoxic effect. nih.gov This effect is directly linked to its interaction with DNA upon photoactivation.

The phototoxic and photomutagenic effects of furocoumarins are a direct result of their ability to interact with and covalently bind to DNA upon UV irradiation. wikipedia.org The specific nature of this interaction depends on the isomer's structure (linear vs. angular).

Angular furocoumarins, such as angelicin and by extension the this compound class, are known to form covalent monoadducts with the pyrimidine bases (thymine and cytosine) of DNA. nih.govfrontiersin.org Structurally, the angular arrangement of the rings allows the photoactivated molecule to undergo a [2+2] cycloaddition with a single pyrimidine base on one strand of the DNA helix. frontiersin.orgresearchgate.net This is in contrast to linear furocoumarins like psoralen, which can react with pyrimidines on opposite DNA strands to form both monoadducts and highly cytotoxic interstrand cross-links. nih.govnih.govfrontiersin.org The inability of angular furocoumarins to form these cross-links due to steric constraints results in generally lower phototoxicity compared to their linear counterparts. frontiersin.orgresearchgate.net In addition to DNA monoadducts, some furocoumarin analogs have also been shown to induce DNA-protein cross-links upon photoactivation. nih.gov

Molecular Mechanisms of Action (where elucidated)

The biological activities of this compound and its derivatives are underpinned by a range of molecular mechanisms. Elucidated pathways primarily involve direct enzyme inhibition, specific receptor binding, and the modulation of intracellular signaling cascades. These mechanisms highlight the potential of this chemical scaffold to interact with multiple biological targets implicated in various pathological processes.

Enzyme Inhibition

Derivatives of the furochromone scaffold have been identified as potent inhibitors of several key enzymes involved in neurodegeneration and inflammation.

Cholinesterases (AChE and BChE) and β-Secretase (BACE-1): Certain hydrazone derivatives of 5-oxo-5H-furo[3,2-g]chromene have demonstrated significant inhibitory effects against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1), enzymes critically involved in the pathology of Alzheimer's disease. nih.govnih.gov For instance, the 3-fluorophenyl-substituted hydrazone derivative 3b and the 4-chlorophenyl-substituted derivative 3e exhibit dual inhibitory action against both AChE and BChE. nih.gov Kinetic studies revealed the specific inhibitory concentrations for these compounds. nih.gov

Molecular docking studies have provided insights into the interactions between these inhibitors and the enzyme active sites. nih.govnih.gov The inhibitory potency is often attributed to hydrogen and halogen bonding interactions between the compounds and key amino acid residues within the catalytic or peripheral anionic sites of the enzymes. nih.govnih.gov For compound 3e , docking poses within the AChE active site show aromatic–aromatic (pi–pi) stacking interactions between its various rings and residues such as Trp286 and Tyr341. nih.gov

CompoundTarget EnzymeIC₅₀ (μM)
Derivative 3bAChE10.4
Derivative 3bBChE7.7
Derivative 3bBACE-115.8
Derivative 3eAChE5.4
Derivative 3eBChE9.9
Derivative 3eBACE-113.6

Cyclooxygenases (COX) and Lipoxygenases (LOX): The anti-inflammatory potential of furochromones is linked to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov Several hydrazone derivatives displayed significant inhibitory effects against COX-2. nih.gov Notably, compound 3e , which also inhibits cholinesterases, was the most active against COX-2 in its series, indicating a multi-target profile. nih.gov Moderate inhibition of lipoxygenases (LOX-5 and LOX-15) has also been reported for these compounds. nih.govnih.gov

CompoundTarget EnzymeIC₅₀ (μM)
Derivative 3eCOX-210.4
Derivative 3fCOX-214.7
Derivative 3iCOX-213.6
Celecoxib (Control)COX-27.2

Receptor Binding

In addition to enzyme inhibition, derivatives of the related 4H-chromen-4-one scaffold have been shown to bind with high affinity to sigma (σ) receptors, which are implicated in a variety of neurological disorders. nih.govnih.gov

A structure-activity relationship analysis revealed that the majority of the studied 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones are potent and selective σ1 receptor ligands. nih.gov The affinity for the σ1 receptor was influenced by the length of the linker chain and the nature of the terminal amine group. nih.gov For example, 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one (20) showed a high affinity for the σ1 receptor with a Ki value of 27.2 nM and a 28-fold selectivity over the σ2 receptor. nih.govnih.gov Another compound, 6-((5-Morpholinopentyl)oxy)-4H-chromen-4-one (12) , was found to be nearly as potent as S1RA, an established σ1 receptor antagonist. nih.govnih.gov

CompoundTarget ReceptorKᵢ (nM)Selectivity (σ₁/σ₂)
Compound 12σ₁19.6>51
Compound 20σ₁27.228
Compound 4σ₁87.0>22
Compound 7σ₁3190.6

Modulation of Cell Signaling Pathways

Certain furocoumarin derivatives have been found to exert their biological effects by modulating specific intracellular signaling pathways. This is particularly evident in the context of melanogenesis.

Activation of Melanogenesis Pathways: A novel furocoumarin derivative, 5-((diethylamino)methyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one (5D3PC) , has been shown to upregulate melanin (B1238610) synthesis by activating the cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) and mitogen-activated protein kinase (MAPK) signaling pathways. mdpi.com Treatment with 5D3PC led to increased intracellular levels of cAMP and subsequent phosphorylation of the cAMP-responsive element binding protein (p-CREB). mdpi.comresearchgate.net This activation cascade upregulates the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanogenesis, which in turn increases the expression of key melanogenic enzymes like tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2). mdpi.com

Furthermore, 5D3PC was found to induce the phosphorylation of p38 MAPK and c-Jun N-terminal kinase (JNK), but not extracellular signal-regulated kinase (ERK). mdpi.com The melanogenic effect of 5D3PC was diminished by inhibitors of p38 MAPK and JNK, confirming the involvement of this pathway. mdpi.com

Similarly, the derivative 5-(morpholinomethyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one (D206008) was found to induce melanogenesis by activating the Akt/GSK-3β/β-catenin signaling pathway. nih.gov This compound enhanced the phosphorylation of Akt and glycogen synthase kinase-3β (GSK-3β), leading to the inhibition of β-catenin degradation and its subsequent accumulation. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 4h Furo 3,2 C Chromen 4 Ones

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (1H, 13C, DEPT, 2D NMR, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of 4H-furo[3,2-c]chromen-4-one derivatives. Analysis of 1H and 13C NMR spectra provides detailed information about the molecular framework, while more advanced techniques like DEPT, 2D NMR, and 19F NMR are employed for unambiguous assignment of complex structures.

1H and 13C NMR: The proton (¹H) NMR spectra of 4H-furo[3,2-c]chromen-4-ones typically show characteristic signals for the aromatic protons of the chromenone core and any substituents. For example, in the derivative 2-(cyclohexylamino)-3-phenyl-4H-furo[3,2-c]chromen-4-one, the aromatic protons appear in the range of δ 7.28–8.13 ppm. researchgate.net The cyclohexyl and phenyl protons are also clearly resolved. The carbon-13 (¹³C) NMR spectrum complements the ¹H data, with the carbonyl carbon (C-4) appearing significantly downfield.

Table 1: Representative ¹H NMR Spectroscopic Data for 2-(cyclohexylamino)-3-phenyl-4H-furo[3,2-c]chromen-4-one. researchgate.net
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H8.13dd8.0, 1.6
Aromatic-H7.81m-
Aromatic-H7.60ddd8.6, 7.2, 1.7
Aromatic-H7.40-7.28m-
NH5.79d7.9
Cyclohexyl-H3.51m-
Cyclohexyl-H1.95-1.23m-

DEPT and 2D NMR: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups, simplifying the interpretation of complex ¹³C NMR spectra. For unambiguous structural assignment, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. scribd.comcolumbia.edusdsu.edu HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (2-4 bonds), allowing for the complete assembly of the molecular structure by connecting different spin systems, including quaternary carbons. scribd.comcolumbia.edusdsu.edu

19F NMR: For derivatives containing fluorine atoms, ¹⁹F NMR spectroscopy is a powerful analytical tool due to its high sensitivity and wide chemical shift range. wikipedia.orgnih.gov The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, making this technique particularly useful for studying subtle structural changes and interactions. nih.govillinois.edunih.gov In drug discovery and materials science, incorporating fluorine can significantly alter molecular properties, and ¹⁹F NMR provides a direct method to characterize these fluorinated analogues. nih.govrsc.org

Vibrational (FTIR) and Electronic (UV-Vis) Spectroscopy

Vibrational (FTIR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the characteristic functional groups within the this compound structure. A prominent feature in the FTIR spectrum is the strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the pyrone ring. Other key bands include C-O-C (ether) stretching and C=C stretching of the aromatic rings. For 2-(cyclohexylamino)-3-phenyl-4H-furo[3,2-c]chromen-4-one, these vibrations are observed at specific frequencies, confirming the presence of the core structure and its substituents. researchgate.net

Electronic (UV-Vis) Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the molecule. The extended π-conjugated system of the this compound scaffold results in characteristic absorption bands. In a study of 2-(cyclohexylamino)-3-phenyl-4H-furo[3,2-c]chromen-4-one in methanol, a major absorption peak was observed at 357 nm. researchgate.net This absorption corresponds to π → π* transitions within the aromatic system.

Table 2: Key Spectroscopic Data (FTIR and UV-Vis) for 2-(cyclohexylamino)-3-phenyl-4H-furo[3,2-c]chromen-4-one. researchgate.net
Spectroscopic TechniqueParameterValue
FTIRν (N-H)3369 cm⁻¹
ν (C=O)1703 cm⁻¹
ν (C=C)1606 cm⁻¹
ν (C-O)1074 cm⁻¹
UV-Vis (in MeOH)λmax (Absorption)357 nm
Fluorescence (in MeOH)λem (Emission)465 nm

Mass Spectrometric Techniques (MS, HR-MS)

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) is particularly critical, as it provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. acs.org This technique is essential for confirming the identity of newly synthesized compounds and distinguishing between isomers. For many chromene and furocoumarin derivatives, HRMS data is a standard characterization requirement to validate the proposed structure by matching the experimentally observed mass to the calculated exact mass. acs.org

Fluorescence Spectroscopy and Sensing Applications

The rigid and planar structure of the this compound core makes it an excellent fluorophore. Derivatives of this scaffold have been extensively studied for their fluorescence properties and their potential as chemosensors.

Fluorescence Quantum Yield and Lifetime Studies

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), while the fluorescence lifetime (τ) describes the average time the molecule spends in the excited state. A derivative, 2-(cyclohexylamino)-3-phenyl-4H-furo[3,2-c]chromen-4-one, has been shown to be strongly fluorescent with a quantum yield (ΦF) of 0.48 and a long fluorescence lifetime of 5.6 ns. researchgate.net These excellent photophysical properties, combined with a large Stokes' shift (the difference between the absorption and emission maxima), make it a promising candidate for sensing applications. researchgate.net

Development of Fluorescent Chemosensors (e.g., for metal ions like Fe3+)

The this compound scaffold can be functionalized with specific binding sites to create fluorescent chemosensors that signal the presence of analytes through changes in their fluorescence emission. Research has demonstrated the development of a highly selective and sensitive "turn-off" fluorescent sensor for the ferric ion (Fe³⁺) based on the 2-(cyclohexylamino)-3-phenyl-4H-furo[3,2-c]chromen-4-one structure. researchgate.net Upon addition of Fe³⁺, the strong fluorescence of the compound is quenched. The sensor showed high selectivity for Fe³⁺ over 13 other competing metal ions. researchgate.net The limit of detection was found to be 1.93 µM, which is below the guidelines set by the US Environmental Protection Agency for drinking water, highlighting its practical utility. researchgate.net

Investigation of Charge Transfer Mechanisms in Sensing

The fluorescence quenching observed in sensing applications is often governed by charge transfer mechanisms, such as photoinduced electron transfer (PET). In the case of the Fe³⁺ sensor, the quenching of fluorescence is attributed to a charge transfer process between the excited fluorophore and the bound metal ion. researchgate.net The electron-rich amino-substituted furocoumarin acts as an electron donor, and upon binding, the electron-deficient Fe³⁺ ion acts as an acceptor. This PET process provides a non-radiative pathway for the excited state to return to the ground state, effectively "turning off" the fluorescence.

Computational Chemistry and Theoretical Studies on 4h Furo 3,2 C Chromen 4 Ones

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how 4H-furo[3,2-c]chromen-4-one derivatives interact with the active sites of biological targets, providing insights into their mechanism of action at a molecular level.

Studies have focused on enzymes relevant to neurodegenerative diseases, such as cholinesterases (AChE and BChE). In one such study, a series of novel furo[3,2-c]coumarins were evaluated as inhibitors of these enzymes. mdpi.com The most promising compound, a 2-thienyl substituted furo[3,2-c]coumarin (compound 3d in the study), was subjected to molecular docking simulations within the AChE binding site to complement kinetic analysis, which had indicated a mixed-type or non-competitive binding mode. mdpi.com

Similarly, in silico pharmacophore modeling and molecular dynamics simulations have been conducted on dihydrofuro[3,2-c]coumarin derivatives. These studies revealed selective binding at the active site of Trichomonas vaginalis purine (B94841) nucleoside phosphorylase (TvPNP), a crucial enzyme in the protozoan's purine salvage pathway. rsc.org The computational analysis was supported by excellent free energy of binding (ΔGbinding) profiles and deep learning-based binding affinity predictions, highlighting the therapeutic potential of this scaffold against trichomoniasis. rsc.org

While not the exact this compound isomer, related furochromone derivatives have also been extensively studied. Docking studies on 4-oxo-4H-furo[2,3-h]chromene and 5-oxo-5H-furo[3,2-g]chromene derivatives have identified plausible interactions with enzymes like β-secretase (BACE-1), cyclooxygenase-2 (COX-2), and lipoxygenases (LOX). nih.gov These studies revealed that hydrogen and halogen bonding interactions, particularly involving fluorine atoms, are likely responsible for the observed biological activity. nih.gov

Compound ClassBiological TargetKey Interactions/FindingsReference
2-Thienyl-furo[3,2-c]coumarinAcetylcholinesterase (AChE)Corroborated a mixed-type or non-competitive binding mode found in kinetic studies. mdpi.com
Dihydrofuro[3,2-c]coumarinsTrichomonas vaginalis purine nucleoside phosphorylase (TvPNP)Selective binding at the active site catalytic cleft, confirmed by binding free energy profiles and molecular dynamics. rsc.org
Hydrazone derivatives of 4-oxo-4H-furo[2,3-h]chromeneCholinesterases (AChE, BChE), BACE-1, COX-2, LOXHydrogen and halogen bonding interactions involving fluorine atoms were identified as crucial for activity. nih.gov

Quantum Chemical Calculations (e.g., DFT predictions)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and spectroscopic properties of molecules. These methods provide a fundamental understanding of the molecule's reactivity and physical characteristics.

Although detailed DFT studies on the parent this compound are not widely published, extensive research on its isomers, such as furo[3,2-g]chromen-4-one derivatives, showcases the utility of these methods. For instance, a comprehensive theoretical analysis was performed on 10-methoxy-10H-furo[3,2-g]chromeno[2,3-b] mdpi.comnih.govthiazolo[5,4-e]pyridine-2,10(3H)-dione using DFT and ab initio Hartree-Fock (HF) calculations. rsc.org

Key findings from this type of study include:

Structural Optimization: The calculations determine the most stable molecular geometry, including bond lengths and angles.

Vibrational Analysis: The fundamental vibrational frequencies are calculated and compared with experimental FT-IR spectra to confirm the structure. Potential Energy Distribution (PED) analysis is used to assign specific vibrational modes. rsc.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to theoretically predict ¹H and ¹³C NMR chemical shifts, which are then compared with experimental data for structural validation. rsc.org

Electronic Properties: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis), including excitation energies and oscillator strengths, to understand the electronic transitions within the molecule. rsc.org

Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Non-Linear Optical (NLO) Properties: DFT calculations can also predict properties like dipole moment and first-order hyperpolarizability, which are relevant for materials science applications. rsc.org

In the study of the furo[3,2-g]chromene derivative, the scaled B3LYP/6-311++G(d,p) results showed excellent agreement with experimental spectroscopic data. rsc.org Such computational studies are invaluable for correlating a molecule's structure with its activity and properties.

Computational MethodProperty PredictedApplication/Insight Provided
DFT (e.g., B3LYP)Optimized Molecular GeometryProvides the most stable 3D structure, bond lengths, and angles.
DFT/PEDVibrational Frequencies (FT-IR)Assigns vibrational modes and confirms experimental spectra. rsc.org
GIAO MethodNMR Chemical ShiftsValidates molecular structure by comparing with experimental ¹H and ¹³C NMR data. rsc.org
TD-DFTElectronic Absorption Spectra (UV-Vis)Calculates excitation energies and helps interpret electronic transitions. rsc.org
DFTMolecular Electrostatic Potential (MEP)Identifies reactive sites and regions of electrophilic/nucleophilic character.

Theoretical Mechanistic Studies of Chemical Reactions

Computational chemistry is also used to elucidate the pathways of chemical reactions, helping to understand how reactants are converted into products. Several synthetic routes to 4H-furo[3,2-c]chromen-4-ones have been proposed, with theoretical considerations playing a role in understanding the underlying mechanisms.

One proposed mechanism for the synthesis of 2-arylideneamino-3-aryl-4H-furo[3,2-c]chromen-4-ones involves a four-component reaction. The sequence is believed to proceed through a Michael addition, followed by an aza-nucleophilic addition of an imine to a double bond, an intermolecular nucleophilic addition, and finally a dehydration reaction to form the final fused heterocyclic system. nih.govacs.org

Another synthetic approach involves a Lewis acid-catalyzed formal [3+2] annulation of 4-hydroxycoumarins with β-nitroalkenes. nih.gov The proposed mechanism for this transformation is a cascade reaction that begins with a Michael addition. This is followed by a nucleophilic addition and subsequent elimination, leading to the efficient construction of the furan (B31954) ring fused to the chromenone core. nih.gov

A mechanochemical pathway has also been suggested for the synthesis of furo[3,2-c]coumarin derivatives using a magnetic nanocatalyst. The reaction is thought to begin with a Knoevenagel condensation between an aldehyde and 4-hydroxycoumarin (B602359) on the active sites of the catalyst to form a key intermediate, which then proceeds to cyclize. kashanu.ac.ir

These theoretical mechanistic proposals are crucial for optimizing reaction conditions, predicting the feasibility of new synthetic routes, and understanding the regioselectivity observed in the formation of the this compound scaffold.

Analytical Applications of 4h Furo 3,2 C Chromen 4 One Derivatives

Chemosensing and Detection Methods (e.g., in water analysis)

Derivatives of 4H-furo[3,2-c]chromen-4-one have been successfully developed as chemosensors, particularly for the detection of metal ions in aqueous environments. These sensors often operate on the principle of fluorescence quenching or enhancement upon binding to a target analyte.

A notable example is the development of a fluorescent "turn-off" sensor for the selective detection of ferric ions (Fe³⁺) in water. researchgate.netsemanticscholar.orgresearchgate.net A synthesized derivative, 2-(cyclohexylamino)-3-phenyl-4H-furo[3,2-c]chromen-4-one, has demonstrated significant potential for this application. This compound exhibits strong fluorescence, a large Stokes' shift, and a long fluorescence lifetime, making it an excellent candidate for a fluorescent chemosensor. researchgate.net

The sensing mechanism of this derivative is based on a highly selective and sensitive fluorescence quenching in the presence of Fe³⁺ ions. This "turn-off" response is attributed to a charge transfer mechanism upon the coordination of the Fe³⁺ ion with the furocoumarin derivative. researchgate.net The sensor has shown remarkable selectivity for Fe³⁺ over a range of other common metal ions, including Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Al³⁺, Ni²⁺, Cu²⁺, Zn²⁺, Co²⁺, Pb²⁺, and Ru³⁺. researchgate.net

Detailed Research Findings for Fe³⁺ Detection:

ParameterFinding
Sensor Compound 2-(cyclohexylamino)-3-phenyl-4H-furo[3,2-c]chromen-4-one
Detection Mechanism "Turn-off" fluorescence (quenching)
Target Analyte Fe³⁺
Binding Stoichiometry (Sensor:Fe³⁺) 1:2
Binding Constant (Ka) 5.25 × 10³ M⁻¹
Limit of Detection (LOD) 1.93 µM
Linear Dynamic Range ~2–30 µM

This sensor's limit of detection is noteworthy as it falls below the U.S. Environmental Protection Agency's guideline for iron in drinking water, which is 5.37 µM. researchgate.net Furthermore, its efficacy has been demonstrated in real-world applications, such as the rapid measurement of Fe³⁺ in mineral and tap water samples, highlighting its practical utility in environmental monitoring. researchgate.net The aqueous compatibility of the sensor was confirmed in a 10% MeOH-H₂O solution. researchgate.net

Development of Advanced Analytical Probes

The development of advanced analytical probes based on the this compound scaffold is an emerging area of research. These probes aim to offer more sophisticated analytical capabilities, such as ratiometric sensing and applications in biological imaging. While specific examples of this compound derivatives as advanced analytical probes are not yet widely reported in the literature, the inherent properties of the core structure suggest significant potential.

The furo[3,2-c]chromen-4-one framework, with its rigid and planar structure, provides a robust scaffold for the design of probes with high sensitivity and selectivity. The potential for functionalization at various positions on the molecule allows for the fine-tuning of its photophysical and binding properties. This adaptability is key to developing probes for a diverse range of analytes and applications.

Future research in this area may focus on:

Ratiometric Probes: Designing derivatives that exhibit a shift in their fluorescence emission wavelength upon binding to an analyte. Ratiometric sensing offers a built-in self-calibration, which can lead to more accurate and reliable measurements by minimizing the effects of environmental factors.

Bioimaging Probes: Modifying the this compound structure to enhance its cell permeability and target specific organelles or biomolecules. Such probes could be valuable tools for studying biological processes and for medical diagnostics.

Multi-analyte Sensors: Developing single-probe systems capable of detecting multiple analytes, potentially through distinct fluorescence signals.

While the current documented applications are primarily focused on ion sensing in environmental samples, the foundational research into the photophysical properties and synthetic accessibility of this compound derivatives lays the groundwork for the future development of a wide array of advanced analytical probes.

Perspectives and Future Directions in 4h Furo 3,2 C Chromen 4 One Research

Identification of Unexplored Biological Targets and Therapeutic Avenues

While the biological activities of 4H-furo[3,2-c]chromen-4-one derivatives have been explored to some extent, a vast landscape of potential therapeutic targets remains uncharted. The structural versatility of this scaffold allows for the design of compounds with high specificity for various biological molecules, opening doors to novel therapeutic interventions for a range of diseases.

Neurodegenerative and Inflammatory Disorders

Recent studies on the regioisomeric 4-oxo-4H-furo[2,3-h]chromene derivatives have highlighted their potential as multi-target-directed ligands for the treatment of Alzheimer's disease. These compounds have shown inhibitory activity against key enzymes implicated in the disease's progression, including cholinesterases (AChE and BChE) and β-secretase (BACE-1). Furthermore, their ability to target cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) suggests a potential role in mitigating the inflammatory processes associated with neurodegeneration. The exploration of this compound derivatives for these and other neuroinflammatory conditions, such as Parkinson's disease and multiple sclerosis, represents a significant and promising area of future research.

Metabolic and Proliferative Diseases

The anticancer potential of chromone-based compounds is well-documented. acs.org Derivatives of the 4H-chromen-4-one scaffold have demonstrated cytotoxic activity against various cancer cell lines. Future research should focus on identifying the specific molecular targets of this compound derivatives in cancer cells, which could include protein kinases, topoisomerases, or apoptosis-regulating proteins. A deeper understanding of their mechanism of action will be crucial for the development of targeted and effective cancer therapies.

Beyond cancer, the therapeutic potential of these compounds in metabolic disorders is an emerging field. Investigating the effects of this compound derivatives on key metabolic enzymes and signaling pathways, such as those involved in diabetes and obesity, could lead to the discovery of novel therapeutic agents for these widespread conditions.

A recent study has also shed light on the role of furochromenone derivatives as modulators of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov This finding opens up possibilities for developing novel treatments for pigmentation disorders, such as hyperpigmentation and vitiligo, by designing specific inhibitors or activators of tyrosinase based on the this compound scaffold. nih.gov

Potential Therapeutic AreaPotential Biological Targets
Neurodegenerative DiseasesCholinesterases (AChE, BChE), β-Secretase (BACE-1)
Inflammatory DisordersCyclooxygenase-2 (COX-2), Lipoxygenases (LOX)
CancerProtein Kinases, Topoisomerases, Apoptosis Regulators
Pigmentation DisordersTyrosinase

Innovation in Sustainable Synthetic Methodologies and Process Optimization

The development of efficient and environmentally friendly synthetic routes is paramount for the widespread application of this compound derivatives. Green chemistry principles are increasingly being applied to the synthesis of these complex molecules, focusing on reducing waste, minimizing the use of hazardous reagents, and improving energy efficiency.

Green Synthetic Approaches

Several innovative and sustainable methods for the synthesis of furo[3,2-c]chromen-4-ones have been reported. These include:

Microwave-assisted synthesis: For the related benzo[f]furo[3,2-c]chromen-4-ones, a green, catalyst-free, and solvent-free one-pot three-component reaction under microwave irradiation has been developed, offering high yields and atom economy.

Catalyst-free and metal-free reactions: An iodine-promoted one-pot cyclization offers a transition-metal-free approach to the synthesis of the 4H-furo[3,2-c]pyran-4-one core. The development of more catalyst-free and metal-free synthetic strategies is a key area for future research to enhance the sustainability of these processes.

Process Optimization and Scale-up

Beyond the development of novel synthetic routes, the optimization of existing processes for large-scale production is crucial for the translation of these compounds into clinical and industrial applications. Future research should focus on:

Flow chemistry: Transitioning from batch to continuous flow synthesis can offer significant advantages in terms of safety, efficiency, and scalability.

Catalyst recovery and reuse: For catalytic reactions, the development of heterogeneous catalysts or methods for the efficient recovery and reuse of homogeneous catalysts is essential for process sustainability.

Solvent selection: The use of greener and more benign solvents, or the development of solvent-free conditions, will continue to be a major focus in the optimization of synthetic protocols.

Synthetic StrategyKey Advantages
Microwave-assisted synthesisRapid, solvent-free, high yield
Multi-component reactionsHigh atom economy, reduced waste, operational simplicity
Catalyst-free synthesisAvoids metal contamination, lower cost
Lewis acid-catalyzed annulationEfficient C-C and C-O bond formation

Expansion into Novel Functional Materials and Niche Applications

The unique photophysical and chemical properties of the this compound scaffold make it an attractive building block for the development of novel functional materials with a wide range of applications beyond the biomedical field.

Fluorescent Probes and Chemosensors

A significant recent development has been the application of a this compound derivative as a highly selective and sensitive fluorescent chemosensor for the detection of Fe³⁺ ions. semanticscholar.orgnih.gov The compound, 2-(cyclohexylamino)-3-phenyl-4H-furo[3,2-c]chromen-4-one, exhibits a "turn-off" fluorescence response upon binding to Fe³⁺, with a low limit of detection, making it suitable for environmental monitoring of iron in water samples. semanticscholar.orgnih.gov This successful application opens up a vast area of research in designing other selective chemosensors for various environmentally and biologically important analytes by modifying the substituents on the furochromenone core. The strong fluorescence and large Stokes' shift observed in some derivatives further enhance their potential as robust fluorescent probes. semanticscholar.orgnih.gov

Organic Electronics and Photosensitizers

The planar and electron-rich nature of the this compound system suggests its potential for use in organic electronics. The ability to tune the electronic properties through chemical modification could lead to the development of novel organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic materials.

Furthermore, the photosensitizing properties of furocoumarins are well-known. Exploring the potential of specifically designed this compound derivatives as photosensitizers in photodynamic therapy (PDT) for cancer or as photocatalysts in organic synthesis represents another exciting and underexplored niche application.

Application AreaPotential Function
Environmental SensingSelective fluorescent chemosensors for metal ions
Organic ElectronicsOrganic semiconductors, components for OLEDs
Photodynamic TherapyPhotosensitizers for targeted cancer treatment

Q & A

Basic: What are the most efficient synthetic routes for 4H-furo[3,2-c]chromen-4-one?

Answer:
The compound is commonly synthesized via catalytic annulation or multicomponent reactions. A well-documented method involves Yb(OTf)₃-catalyzed [3 + 2] annulation of 4-hydroxycoumarins with β-nitroalkenes in dichloromethane under reflux for 24 hours, yielding derivatives like 3-phenyl-4H-furo[3,2-c]chromen-4-one (50–85% yield) . Alternative approaches include microwave-assisted one-pot reactions using aryl aldehydes and cyclohexyl isocyanides in DMF/toluene (97% yield in 20 minutes) and PIDA-promoted metal-free heteroannulation at room temperature . Purification typically employs silica gel chromatography, with structural validation via ¹H/¹³C NMR, IR, and HRMS .

Advanced: How can substituent effects be optimized in catalytic annulation reactions?

Answer:
Substituent positioning on the aryl group of β-nitroalkenes significantly impacts reaction efficiency. Electron-withdrawing groups (e.g., -Br, -Cl) at the meta or para positions enhance electrophilicity, improving cyclization yields (e.g., 3-(3-bromophenyl) derivative: 50% yield) . Conversely, steric hindrance from ortho-substituents reduces reactivity (e.g., 3-(2-chlorophenyl): 45% yield) . Solvent polarity and catalyst loading (5 mol% Yb(OTf)₃) are critical for stabilizing intermediates . For nitroalkene-activated systems, computational studies (DFT) are recommended to predict electronic effects and guide synthetic design.

Basic: What characterization techniques are essential for validating this compound derivatives?

Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm furan and chromenone ring integration (e.g., δ 7.3–8.3 ppm for aromatic protons) .
  • HRMS : To verify molecular ion peaks (e.g., [M+H]+ at m/z 283.2950 for C₁₇H₁₄O₄) .
  • X-ray Crystallography : For unambiguous structural assignment (e.g., compound 5d in ) .
  • IR Spectroscopy : Peaks at ~1735 cm⁻¹ confirm the lactone carbonyl group .

Advanced: How can fluorescence properties of this compound derivatives be exploited for metal sensing?

Answer:
Derivatives like 2-(cyclohexylamino)-3-phenyl-4H-furo[3,2-c]chromen-4-one (FH) exhibit selective fluorescence quenching with Fe³⁺. Methodology includes:

  • Synthesis : FH is prepared via condensation of 4-hydroxycoumarin with nitroalkenes and cyclohexylamine .
  • Spectral Analysis : Fluorescence emission at 450 nm (λex = 360 nm) in DMSO, with Stern-Volmer analysis to quantify Fe³⁺ binding (KSV = 1.2 × 10⁴ M⁻¹) .
  • Selectivity Testing : Screen against Mg²⁺, Ca²⁺, and Mn²⁺ to confirm Fe³⁺ specificity .

Basic: What biological activities are associated with this compound derivatives?

Answer:
Reported activities include:

  • Anticancer : 6-Phenyl-4H-furo[3,2-c]pyran-4-one inhibits SK-BR-3 breast cancer cells (IC₅₀ = 8 µM) .
  • Antimicrobial : Derivatives with chloro/nitro groups show efficacy against E. coli and S. aureus (MIC = 16–32 µg/mL) .
  • Antifungal : 7-Allyloxy-3-methyl derivatives exhibit activity against C. albicans (MIC = 64 µg/mL) .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:
Discrepancies often arise from assay conditions or substituent variations. For example:

  • Solvent Effects : Fluorescence-based Fe³⁺ sensors may show false positives in aqueous vs. DMSO systems .
  • Substituent Impact : 3-(4-Nitrophenyl) derivatives may lack antimicrobial activity due to reduced membrane permeability vs. chloro analogs .
  • Standardization : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) and replicate assays with positive controls (e.g., doxorubicin for cytotoxicity) .

Basic: What catalytic systems are effective for dihydro-4H-furo[3,2-c]chromen-4-one synthesis?

Answer:
Visible-light photocatalysis with erythrosine B enables dehydrogenative sp³ C–O bond formation under oxygen, yielding dihydro derivatives (e.g., 85% yield for 8-fluoro analogs) . These intermediates are oxidized to 4H-furo[3,2-c]chromen-4-ones using MnO₂ or DDQ .

Advanced: What mechanistic insights exist for photocatalytic synthesis of dihydro derivatives?

Answer:
The reaction proceeds via a radical pathway:

Photoexcitation : Erythrosine B generates singlet oxygen (¹O₂) under blue light.

Hydrogen Abstraction : ¹O₂ abstracts a hydrogen atom from the coumarin substrate, forming a carbon-centered radical.

Cyclization : Radical recombination forms the dihydrofuran ring .
Mechanistic validation involves trapping experiments with TEMPO and EPR spectroscopy to detect radical intermediates .

Basic: How to access 4H-furo[3,4-c]chromen-4-one analogs?

Answer:
Demethylation-cyclization of 3-substituted-4-ethoxycarbonyl furans using pyridine hydrochloride or HBr/acetic acid yields the [3,4-c] isomer . This route is less explored compared to [3,2-c] systems, requiring careful optimization of acid strength and reaction time.

Advanced: What strategies improve atom economy in multicomponent reactions (MCRs)?

Answer:

  • Microwave Assistance : Reduces reaction time (20 minutes vs. 24 hours) and enhances yield (e.g., 97% for 3-(4-bromophenyl) derivatives) .
  • Catalyst-Free Systems : PIDA-mediated reactions at RT eliminate metal residues, simplifying purification .
  • Solvent Selection : Use toluene/DMF for MCRs to minimize side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.